Adenostemmoic acid E
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Overview
Description
Adenostemmoic acid E is a natural product with the molecular formula C20H30O7. It is a diterpenoid compound found in plants of the Adenostemma genus, which are known for their medicinal properties. This compound has garnered interest due to its potential therapeutic applications and unique chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenostemmoic acid E typically involves the extraction from natural sources, particularly from plants of the Adenostemma genus. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .
Industrial Production Methods
advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions
Adenostemmoic acid E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which may have different biological activities and properties .
Scientific Research Applications
Adenostemmoic acid E has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying diterpenoid chemistry and reaction mechanisms.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of Adenostemmoic acid E involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and proteins involved in inflammation, oxidative stress, and cell proliferation. The compound’s effects are mediated through pathways such as the NF-E2-related factor-2 (Nrf2) pathway, which regulates the expression of antioxidant proteins .
Comparison with Similar Compounds
Adenostemmoic acid E can be compared with other similar compounds, such as:
Adenostemmoic acid B: Another diterpenoid from the Adenostemma genus with similar biological activities.
Kaurenoic acid: A related compound with anti-inflammatory and anticancer properties.
11α-hydroxy-15-oxo-kaur-16-en-19-oic acid: A kaurenoic acid derivative with potent biological activities.
This compound stands out due to its unique chemical structure and specific biological activities, making it a valuable compound for further research and potential therapeutic applications .
Biological Activity
Adenostemmoic acid E, also known as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (11αOH-KA), is a bioactive compound derived from the plant Adenostemma lavenia. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anti-melanogenic, and potential anti-aging properties. This article explores the biological activity of 11αOH-KA, supported by research findings and case studies.
11αOH-KA is part of the kaurenoic acid family, which exhibits various pharmacological properties. The compound's activity is largely attributed to its ability to modulate cellular pathways involved in oxidative stress and inflammation. Specifically, it enhances the expression of nuclear factor E2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), which are crucial for cellular defense against oxidative damage.
Key Mechanisms:
- Nrf2 Activation : 11αOH-KA promotes the stabilization and activation of Nrf2, leading to increased transcription of antioxidant genes.
- Antioxidant Activity : The compound scavenges free radicals effectively, as demonstrated in various in vitro assays (DPPH and ABTS).
- Anti-inflammatory Effects : It downregulates inducible nitric oxide synthase (iNOS) expression, thereby reducing inflammation.
Biological Activities
The biological activities of 11αOH-KA have been extensively studied. Below are summarized findings from key research articles:
Case Studies and Experimental Findings
Several studies have investigated the effects of 11αOH-KA on different cell lines and model organisms:
- Yeast Model (Schizosaccharomyces pombe) :
- Mammalian Cells (B16F10 Melanoma Cells) :
- In Vivo Studies :
Properties
Molecular Formula |
C20H30O7 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
10,11,14-trihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H30O7/c1-16(15(24)25)5-3-6-17(2)12(16)4-7-18-9-11(8-13(22)20(17,18)27)19(26,10-21)14(18)23/h11-13,21-22,26-27H,3-10H2,1-2H3,(H,24,25) |
InChI Key |
DPPVSQWFKIAOLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2(C(CC(C3)C(C4=O)(CO)O)O)O)C)C(=O)O |
Origin of Product |
United States |
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